3-(1,1-difluoroethyl)-1H-pyrazole
Description
Pyrazoles: Versatile Scaffolds in Synthetic Chemistry
Pyrazole-containing compounds are a prominent family of N-heterocyles that have proven to be highly versatile in synthetic chemistry. mdpi.com They serve as foundational building blocks for the creation of a wide array of more complex molecules with applications spanning pharmaceuticals, agrochemicals, and materials science. mdpi.comnumberanalytics.comnumberanalytics.com The pyrazole (B372694) ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, possesses a unique combination of properties that make it an attractive scaffold for synthetic chemists. mdpi.comnih.gov
The presence of both a pyrrole-type (proton-donating) and a pyridine-type (proton-accepting) nitrogen atom within the pyrazole ring allows for a diverse range of chemical transformations. mdpi.com This dual nature facilitates its role as a versatile intermediate in the synthesis of various fused heterocyclic systems. mdpi.com Furthermore, pyrazoles can act as bridging ligands in the formation of dinuclear metal assemblies and possess both hydrogen-bond donor and acceptor capabilities, making them valuable in the design of molecular recognition systems. rsc.org
The Strategic Role of Fluorine in Heterocycles
The introduction of fluorine into heterocyclic compounds is a widely employed strategy in medicinal chemistry and materials science to modulate their chemical and physical properties. researchgate.netnumberanalytics.com Fluorine, being the most electronegative element, imparts unique characteristics to organic molecules. scispace.comdntb.gov.ua Its small size allows it to replace hydrogen atoms with minimal steric hindrance, while its strong electron-withdrawing nature can significantly alter the properties of the molecule. researchgate.netnumberanalytics.com
The strategic placement of fluorine atoms can lead to:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage and thereby increasing the in vivo half-life of a drug. researchgate.netnumberanalytics.com
Modulated Acidity/Basicity: The electron-withdrawing effect of fluorine can alter the pKa of nearby functional groups, which can be crucial for optimizing a molecule's interaction with biological targets. nih.gov
Increased Lipophilicity: In some cases, fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. nih.gov
Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be a key determinant of its biological activity. researchgate.net
Properties
IUPAC Name |
5-(1,1-difluoroethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2/c1-5(6,7)4-2-3-8-9-4/h2-3H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJXKYYFKKQIOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1462380-24-0 | |
| Record name | 3-(1,1-difluoroethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 1,1 Difluoroethyl 1h Pyrazole and Its Derivatives
Cycloaddition Reactions for Pyrazole (B372694) Ring Formationnih.govbeilstein-journals.orgacs.orgacs.org
Cycloaddition reactions, particularly [3+2] cycloadditions, represent a powerful and atom-economical approach for the construction of five-membered heterocyclic rings like pyrazoles. nih.gov These methods involve the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).
[3+2] Cycloaddition Strategies Involving Fluorinated Precursorsbeilstein-journals.orgacs.orgacs.org
The direct introduction of a difluoroethyl group into a pyrazole ring can be efficiently achieved by using fluorinated building blocks in [3+2] cycloaddition reactions. This pre-functionalization strategy avoids harsh, late-stage fluorination steps.
Diazo compounds are classic 1,3-dipoles for pyrazole synthesis. However, difluoromethylated diazo species can be unstable. To circumvent this, stable precursors or "masked" diazo reagents have been developed.
One effective approach involves the use of difluoroacetohydrazonoyl bromides as stable precursors for the in situ generation of difluoromethylated nitrile imines, which are potent 1,3-dipoles. acs.orgnih.gov These precursors react with various dipolarophiles, such as alkynes, to yield difluoromethyl-substituted pyrazoles. acs.org
Another key reagent is phenylsulfone difluorodiazoethane (PhSO₂CF₂CHN₂) , a bench-stable masked difluorodiazoethane. nih.govtechnion.ac.il This reagent undergoes direct [3+2] cycloaddition with electron-deficient alkynes and alkenes, providing a straightforward route to difluoromethyl-substituted pyrazoles under mild conditions. nih.gov
A summary of these approaches is presented in the table below:
| Fluorinated Precursor | Dipolarophile | Key Features | Yield | Reference |
|---|---|---|---|---|
| Difluoroacetohydrazonoyl bromides | Ynones, alkynoates, ynamides | Novel and efficient protocol; good to excellent yields. | Good to Excellent | acs.orgnih.gov |
| Phenylsulfone difluorodiazoethane (masked difluorodiazoethane) | Electron-deficient alkynes and alkenes | Easy-to-prepare, bench-stable reagent; mild reaction conditions. | Good to High | nih.govtechnion.ac.il |
A significant challenge in the synthesis of unsymmetrically substituted pyrazoles is controlling the regioselectivity of the cycloaddition. The reaction between an unsymmetrical 1,3-dipole and an unsymmetrical dipolarophile can potentially lead to two different regioisomers.
Research has shown that the [3+2] cycloaddition of difluoroacetohydrazonoyl bromides with dipolarophiles like ynones and alkynoates proceeds with high regioselectivity, affording the desired pyrazole isomers in good yields. acs.org Similarly, the use of masked difluorodiazoethane with electron-deficient alkynes also demonstrates effective regioselective control, making it a valuable tool for constructing specifically substituted difluoromethyl pyrazoles. nih.govtechnion.ac.il
In a different approach, the 1,3-dipolar cycloaddition of tosylhydrazones (which generate diazo compounds in situ) with nitroalkenes has been reported to produce 3,4-diaryl-1H-pyrazoles with high regioselectivity. rsc.org The regiochemical outcome was confirmed through extensive 2D-NMR analysis and supported by DFT calculations, which indicated that the observed product resulted from the transition state with the lowest activation energy. rsc.org While not directly involving a difluoroethyl group, this study underscores the principles that govern regioselectivity in pyrazole-forming cycloadditions. rsc.org
Intermolecular Cyclization Approaches with Fluoroalkenesmdpi.com
An alternative to using fluorinated 1,3-dipoles is the use of fluoroalkenes as the fluorinated building block in intermolecular cyclization reactions. One such strategy involves the regioselective intermolecular cyclization of α-fluoronitroalkenes to produce 4-fluoropyrazoles. olemiss.edu This method highlights the utility of fluorinated alkenes as versatile precursors for accessing fluorinated pyrazole cores. olemiss.edu
Cyclocondensation and Annulation Techniquesnih.govnih.govolemiss.edu
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, providing a direct and often simple route to pyrazole systems. Annulation, the formation of a ring onto a pre-existing structure, is another powerful technique. acs.org
Condensation Reactions of 1,3-Diketones with Hydrazine (B178648) Derivativesnih.govolemiss.edu
The most classic and widely used method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govmdpi.comnih.gov To synthesize 3-(1,1-difluoroethyl)-1H-pyrazole, a corresponding fluorinated 1,3-diketone, such as 1,1-difluoro-2,4-pentanedione , would be reacted with hydrazine.
A primary challenge in this reaction, especially when using substituted hydrazines (e.g., methylhydrazine), is the lack of regioselectivity, which often results in a mixture of two regioisomeric pyrazoles. nih.govconicet.gov.ar Significant research has been devoted to controlling this outcome. Gosselin and co-workers found that conducting the cyclocondensation of aryl hydrazines with 1,3-diketones in aprotic dipolar solvents like N,N-dimethylacetamide (DMA) led to better yields and regioselectivity compared to traditional protic solvents like ethanol. nih.gov
Further investigation into solvent effects revealed that fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) , can dramatically improve the regioselectivity of the condensation. conicet.gov.ar
The table below illustrates the effect of the solvent on the regioselectivity of a model reaction between a 1,3-diketone and methylhydrazine.
| Solvent | Regioisomer Ratio (A:B) | Total Yield (%) | Reference |
|---|---|---|---|
| Ethanol (EtOH) | 1:1.1 | 85 | conicet.gov.ar |
| 2,2,2-Trifluoroethanol (TFE) | 1:24 | 91 | conicet.gov.ar |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 1:32 | 95 | conicet.gov.ar |
This demonstrates that the choice of a highly structured, non-coordinating fluorinated alcohol can strongly favor the formation of one regioisomer over the other, providing a practical solution to a long-standing synthetic challenge. conicet.gov.ar
Development of Novel Cyclization Pathways for Fluorinated Pyrazoles
The construction of the pyrazole ring is a foundational aspect of synthesizing this compound. Modern methods often build the ring with the fluorinated group already incorporated into one of the precursors.
One of the most fundamental and widely used methods for pyrazole synthesis is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative. mdpi.com To create fluorinated pyrazoles, this approach requires fluorinated building blocks. For instance, the reaction of a 1,3-diketone containing a difluoroethyl group with hydrazine or its derivatives yields the corresponding pyrazole. This method is straightforward and allows for the introduction of various substituents on the pyrazole ring by choosing appropriately substituted starting materials. mdpi.com
A more recent and innovative approach involves the [3+2] cycloaddition of in situ generated nitrile imines with appropriately substituted alkynes or alkenes. Han and colleagues developed a novel difluoromethyl building block, difluoroacetohydrazonoyl bromides. researchgate.netacs.orgnih.gov These reagents undergo regioselective [3+2] cycloaddition reactions with various unsaturated partners like ynones, alkynoates, and ynamides to produce a range of difluoromethyl-substituted pyrazoles in good to excellent yields. acs.orgnih.gov This method represents a significant advancement by providing a versatile and efficient route to these valuable compounds. researchgate.net
Another novel pathway is the gold(I)-catalyzed tandem aminofluorination of alkynes. A study by Qian et al. demonstrated a mild and efficient protocol for synthesizing fluorinated pyrazoles using Selectfluor as the fluorine source. nih.gov This method involves a gold-catalyzed cyclization that incorporates fluorine onto the pyrazole ring during its formation, offering a broad substrate scope. nih.gov
The table below summarizes key cyclization strategies for forming fluorinated pyrazoles.
| Cyclization Strategy | Key Reagents | Description | Reference |
| Cyclocondensation | 1,3-Diketones, Hydrazine derivatives | A classic and direct method for forming polysubstituted pyrazoles. | mdpi.com |
| [3+2] Cycloaddition | Difluoroacetohydrazonoyl bromides, Ynones/Alkynoates | A modern, regioselective method using novel difluoromethyl building blocks. | researchgate.netacs.orgnih.gov |
| Gold-Catalyzed Aminofluorination | Alkynes, Diazonium Compounds, Selectfluor, Gold(I) catalyst | An efficient protocol involving a gold-catalyzed tandem reaction to build the fluorinated pyrazole ring. | nih.gov |
Targeted Introduction of the Difluoroethyl Moiety
An alternative to building the pyrazole ring with the fluorinated group already attached is to introduce the difluoroethyl moiety onto a pre-existing pyrazole scaffold. This is often referred to as late-stage functionalization, a highly desirable strategy in drug discovery and process chemistry. rsc.orgrsc.org
Recent years have seen a surge in the development of methods for the direct introduction of the CF₂H group onto aromatic and heteroaromatic rings. rsc.org These can be broadly categorized into metal-catalyzed cross-coupling reactions and radical C-H functionalization.
Transition-metal catalysis provides powerful tools for forming C-CF₂H bonds. While palladium has been used, base metals like nickel have emerged as attractive alternatives due to their lower cost and unique reactivity. rsc.orgacs.org Vicic and coworkers reported a nickel-catalyzed difluoromethylation of aryl halides and triflates using a stable zinc-based difluoromethylating agent, [(DMPU)₂Zn(CF₂H)₂]. rsc.org This method effectively couples the difluoromethyl group to pre-functionalized pyrazoles (e.g., halopyrazoles).
The general catalytic cycle for nickel-catalyzed difluoromethylation is proposed to involve the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. This is followed by oxidative addition of the Ni(0) to the pyrazolyl halide, transmetalation with the difluoromethylating agent (e.g., from a zinc or silicon source), and subsequent reductive elimination to form the desired C-CF₂H bond and regenerate the Ni(0) catalyst. rsc.org
Key Features of Ni-Catalyzed Difluoromethylation:
Substrates: Bromo- or iodo-substituted pyrazoles are effective substrates.
Reagents: Utilizes difluoromethyl sources like Me₃SiCF₂H or zinc-based reagents. rsc.orgacs.org
Advantages: Offers good functional group tolerance and can be performed under relatively mild conditions. acs.org
Direct C-H bond activation is an atom-economical approach that avoids the need for pre-functionalized substrates like halopyrazoles. rsc.org Radical-based difluoromethylation has become a prominent strategy for functionalizing heterocycles. rsc.orgnih.gov These reactions typically involve the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, which then attacks the electron-rich or electron-deficient positions of the pyrazole ring.
Organic photoredox catalysis has proven particularly effective for this transformation. nih.govnih.gov In this approach, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process with a difluoromethyl source, such as sodium difluoromethanesulfinate (NaSO₂CF₂H), to generate the •CF₂H radical. nih.gov The radical then adds to the pyrazole ring, and a subsequent oxidation and deprotonation step furnishes the difluoromethylated product. This method is advantageous for its mild conditions and use of a green oxidant like O₂. nih.govnih.gov
| Method | Precursor | Catalyst/Initiator | Mechanism | Reference |
| Metal-Catalyzed | Halopyrazole | Nickel complex | Cross-coupling | rsc.org |
| Radical C-H Activation | Unsubstituted Pyrazole | Organic Photocatalyst | Radical addition/SET | nih.govnih.gov |
Another synthetic route involves the modification of a non-fluorinated side chain already present on the pyrazole ring. For instance, a 3-ethyl or 3-vinyl-1H-pyrazole could be a substrate for direct fluorination. While less common for the synthesis of the 1,1-difluoroethyl group compared to building-block approaches, methods for the fluorination of alkenes are well-established. nih.gov
A process described for the synthesis of 5-fluoro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives involves the direct fluorination of a pyrazole substrate using elemental fluorine (F₂). justia.com This powerful method requires specialized equipment due to the high reactivity of F₂ but allows for the direct conversion of C-H bonds to C-F bonds. Applying such a method to a 3-ethylpyrazole would require careful control of regioselectivity to achieve the desired 1,1-difluoroethyl product.
Late-Stage Difluoromethylation Methodologies
Functional Group Transformations for Derivatization
Once the this compound core is synthesized, further derivatization is often necessary to produce target molecules like the SDHI fungicides. researchgate.netresearchgate.netrsc.orgrsc.orgnih.govnih.govolemiss.edunih.govnih.gov These transformations can occur at various positions on the pyrazole ring.
A common synthetic handle is a carboxylic acid or ester group at the 4-position of the pyrazole ring. For example, ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a key intermediate for several fungicides. acs.orgthieme.de This ester can be hydrolyzed to the corresponding carboxylic acid, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA). thieme.degoogle.com The carboxylic acid is then typically converted to an acid chloride, which serves as an activated precursor for amide bond formation with various anilines, yielding the final active ingredients.
Late-stage diversification can also be achieved through cross-coupling reactions if a halogen atom is present on the pyrazole ring. For instance, a 5-bromopyrazole derivative can undergo palladium-catalyzed Suzuki-Miyaura or Sonogashira coupling reactions to introduce diverse aryl or alkynyl groups, respectively. nih.gov
The table below lists common functional group transformations for derivatizing the pyrazole core.
| Initial Functional Group | Reagents/Reaction | Resulting Functional Group | Purpose | Reference |
| 4-Ester | NaOH or KOH, then H₃O⁺ | 4-Carboxylic Acid | Prepare for amide coupling | thieme.degoogle.com |
| 4-Carboxylic Acid | SOCl₂ or (COCl)₂ | 4-Acyl Chloride | Amide synthesis | acs.org |
| 5-Bromo | Arylboronic acid, Pd catalyst | 5-Aryl | Diversification, structure-activity relationship studies | nih.gov |
| 5-Bromo | Terminal alkyne, Pd/Cu catalyst | 5-Alkynyl | Diversification, lead optimization | nih.gov |
| 5-H | POCl₃, DMF (Vilsmeier-Haack) | 5-Chloro, 4-Formyl | Introduction of synthetic handles for further modification | justia.com |
Carboxylation and Subsequent Amidation Reactions at the Pyrazole Ring
The introduction of a carboxyl group onto the pyrazole ring, followed by amidation, is a critical transformation for creating a diverse range of derivatives. This is particularly relevant for the synthesis of many commercial fungicides. While direct carboxylation of this compound is not extensively documented, methodologies developed for the closely related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid provide a valuable blueprint.
One of the primary routes to pyrazole-4-carboxylic acids involves the cyclization of a functionalized precursor that already contains the carboxyl group or a precursor that can be readily converted to it. For instance, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid often starts from the ethyl ester of difluoroacetoacetic acid. This is treated with triethyl orthoformate and acetic anhydride, followed by reaction with methyl hydrazine to form the pyrazole ring. The resulting ester is then hydrolyzed to the carboxylic acid. wikipedia.org A one-pot synthesis method has also been developed where 4,4-difluoro ethyl acetoacetate (B1235776) and triethyl orthoformate undergo condensation, followed by cyclization with methyl hydrazine and subsequent saponification and acidification to yield the desired pyrazole carboxylic acid. nih.gov
Once the pyrazole carboxylic acid is obtained, it can be converted to a variety of amides through standard peptide coupling reactions. This typically involves activating the carboxylic acid, for example, by converting it to an acid chloride, which can then react with a wide range of amines. dergipark.org.trwisdomlib.org Common coupling reagents used for this transformation include 1-hydroxybenzotriazole (B26582) (HOBt) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl). cbijournal.com These methods have been successfully applied to produce a range of N-substituted pyrazole-4-carboxamides. cbijournal.comnih.gov
Table 1: Examples of Amidation of Pyrazole Carboxylic Acids
| Pyrazole Carboxylic Acid | Amine | Coupling Reagents | Product | Yield | Reference |
| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | p-Toluidine | HOBt, EDC.HCl, Et3N | N-(p-tolyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Good | cbijournal.com |
| 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid | 5-amino-1,3,4-thiadiazole-2-sulfonamide | Not specified (via acid chloride) | Pyrazole carboxamide derivative | Not specified | wisdomlib.org |
| 5-bromothiophene-2-carboxylic acid | 3-methyl-1-phenyl-1H-pyrazol-5-amine | TiCl4, Pyridine (B92270) | 5-bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide | 12% | nih.gov |
Halogenation and Other Electrophilic/Nucleophilic Substitutions on the Pyrazole Core
Halogenation of the pyrazole ring is a key functionalization step that opens up avenues for further synthetic modifications, such as cross-coupling reactions. The C4-position of the pyrazole ring is generally the most susceptible to electrophilic substitution. researchgate.net
Direct C-H halogenation of pyrazoles can be achieved using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), providing a metal-free method for producing 4-halogenated pyrazoles. researchgate.netbeilstein-archives.org For example, the reaction of 3-aryl-1H-pyrazol-5-amines with NXS at room temperature yields the corresponding 4-halo-3-aryl-1H-pyrazol-5-amines in moderate to excellent yields. beilstein-archives.org Another approach involves the use of elemental fluorine or Selectfluor® for direct fluorination, which can lead to monofluorination at the C4-position or even the formation of 4,4-difluoropyrazole derivatives. researchgate.netd-nb.info
Once halogenated, these pyrazole derivatives can undergo further transformations. For example, iodinated pyrazoles are valuable substrates for Sonogashira cross-coupling reactions with terminal alkynes. rsc.org Similarly, brominated pyrazoles can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to introduce a variety of aryl or heteroaryl substituents. researchgate.net
Nucleophilic substitution reactions on the pyrazole ring are less common but can be achieved, particularly with appropriately activated substrates. For instance, the difluoroethyl group itself could potentially be substituted under certain conditions, although this is less synthetically explored for this specific compound. smolecule.com
Table 2: Halogenation of Pyrazole Derivatives
| Pyrazole Derivative | Halogenating Agent | Product | Yield | Reference |
| 3-phenyl-1-tosyl-1H-pyrazol-5-amine | NIS | 4-iodo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 95% | beilstein-archives.org |
| 3-phenyl-1-tosyl-1H-pyrazol-5-amine | NBS | 4-bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 92% | beilstein-archives.org |
| 3,5-dimethyl-1H-pyrazole | Selectfluor® | 4-fluoro-3,5-dimethyl-1H-pyrazole | Modest | d-nb.info |
Exploration of Green Chemistry and Sustainable Synthesis Approaches
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods in the chemical industry. This includes the use of flow chemistry and novel catalytic systems to improve efficiency and reduce waste.
Applications of Flow Chemistry in Difluoroethylpyrazole Synthesis
Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for process automation and scalability. While specific examples for the synthesis of this compound are not prevalent, the application of flow chemistry to the synthesis of other pyrazole derivatives demonstrates its potential.
Continuous-flow processes have been developed for the synthesis of 3,5-disubstituted pyrazoles through a sequential alkyne homocoupling and Cope-type hydroamination. researchgate.netrsc.org This multistep methodology allows for the direct synthesis of valuable pyrazoles from simple starting materials without the need to isolate intermediates. Another example is the continuous-flow synthesis of 4-fluoropyrazole derivatives through a selective direct fluorination of diketones followed by cyclization with a hydrazine. acs.org These examples highlight the feasibility of adapting such technologies for the synthesis of this compound and its derivatives, potentially leading to more efficient and safer manufacturing processes.
Design and Implementation of Novel Catalytic Systems
The development of novel catalytic systems is another cornerstone of green chemistry, aiming to replace stoichiometric reagents with catalytic amounts of more environmentally benign substances. In the context of pyrazole synthesis, various catalytic systems have been explored.
For the synthesis of pyrazole carboxamides, the use of peptide coupling agents like HOBt and EDC represents a catalytic approach to amide bond formation. cbijournal.com In the realm of pyrazole ring formation, multicomponent reactions catalyzed by simple and green catalysts like piperidine (B6355638) in an aqueous medium have been reported for the synthesis of pyrano[2,3-c]pyrazole derivatives. nih.gov Furthermore, the use of ionic liquids as both catalyst and solvent has been demonstrated for the synthesis of pyrazole-based fused heterocyclic systems. nih.gov While not yet specifically applied to this compound, these catalytic strategies offer promising avenues for developing more sustainable synthetic routes.
Diastereoselective and Enantioselective Synthesis Strategies
The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries, as different enantiomers or diastereomers can exhibit vastly different biological activities. While specific diastereoselective or enantioselective syntheses of this compound derivatives are not widely reported, general strategies for the asymmetric synthesis of pyrazole derivatives can be considered.
One approach involves the use of chiral catalysts to control the stereochemistry during the formation of the pyrazole ring or its subsequent functionalization. For example, enantioselective phase-transfer organocatalysis has been used for the addition of N-Boc hydrazine to chalcones, leading to the asymmetric construction of Δ(2)-pyrazolines. nih.gov Another strategy involves the use of chiral squaramide catalysts for the enantioselective synthesis of pyrazolone (B3327878) derivatives. rsc.org
Furthermore, the introduction of a chiral center can be achieved through the reaction of a prochiral pyrazole derivative with a chiral reagent or catalyst. Although the 1,1-difluoroethyl group itself is achiral, the introduction of substituents on the pyrazole ring or on a side chain can create stereocenters. The development of diastereoselective and enantioselective methods for the synthesis of derivatives of this compound remains an active area of research with significant potential. nih.gov
Mechanistic Studies and Reaction Pathways of 3 1,1 Difluoroethyl 1h Pyrazole Synthesis
Detailed Mechanistic Investigations of Cycloaddition Processes
The construction of the pyrazole (B372694) ring often relies on cycloaddition reactions, particularly [3+2] cycloadditions, which involve the reaction of a three-atom component with a two-atom component. organic-chemistry.org These reactions are a cornerstone for creating the five-membered pyrazole core. nih.govbeilstein-journals.orgmdpi.com
The regiochemical and stereochemical outcome of a [3+2] cycloaddition reaction is determined by the transition state energetics. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating these pathways. acs.orgresearchgate.net For the reaction of diazo compounds with alkenes to form pyrazolines (precursors to pyrazoles), computational data on transition state energies can justify the feasibility of the initial cycloaddition step. acs.orgconsensus.app
Studies on the [3+2] cycloaddition of sydnones with alkynes have also benefited from DFT calculations to locate the transition state for the 1,3-dipolar cycloaddition, which is often the rate-determining step. researchgate.net These analyses help in understanding the reactivity and predicting the outcome of the reaction. For instance, in the one-pot synthesis of 5-aryl-3-trifluoromethylpyrazoles, DFT calculations of the transition state energies for the [3+2] cycloaddition of 2,2,2-trifluorodiazoethane (B1242873) with styryl derivatives are consistent with the experimentally observed reactivity. acs.org
Regioselectivity in pyrazole synthesis via [3+2] cycloaddition is heavily influenced by the electronic properties of the reacting partners. nih.govbeilstein-journals.org The interaction between the highest occupied molecular orbital (HOMO) of the 1,3-dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice-versa) dictates the orientation of the addition.
In the synthesis of polysubstituted pyrazoles, the use of specific reactants can control the regiochemical outcome. For example, the reaction of nitrile imines with a trisubstituted bromoalkene, acting as an alkyne surrogate, leads to the regioselective formation of tetrasubstituted pyrazoles. nih.gov Similarly, the reaction of electron-deficient N-arylhydrazones with nitroolefins can afford 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles with high regioselectivity. organic-chemistry.org
The choice of solvent can also dramatically influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to significantly improve the regioselectivity in the condensation of 1,3-diketones with methylhydrazine, favoring the formation of one regioisomer over the other. conicet.gov.aracs.org This effect is attributed to the unique properties of fluorinated alcohols, which are non-nucleophilic and poor hydrogen bond acceptors. conicet.gov.ar Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), also promote high regioselectivity in the condensation of 1,3-diketones with arylhydrazines. organic-chemistry.org
Table 1: Effect of Solvents on the Regioselectivity of Pyrazole Formation
| Reactants | Solvent | Regioisomeric Ratio | Reference |
|---|---|---|---|
| 1,3-diketone 1a and methylhydrazine | Ethanol | 85:15 | conicet.gov.ar |
| 1,3-diketone 1a and methylhydrazine | TFE | 95:5 | conicet.gov.ar |
| 1,3-diketone 1a and methylhydrazine | HFIP | 97:3 | conicet.gov.ar |
| 1,3-diketones and arylhydrazines | Ethanol | Variable | organic-chemistry.org |
| 1,3-diketones and arylhydrazines | DMAc | Highly regioselective | organic-chemistry.org |
Mechanisms Governing Metal-Catalyzed Difluoromethylation
The introduction of the difluoromethyl group is a key step in the synthesis of the target molecule. Metal-catalyzed reactions provide powerful tools for this transformation. rsc.orgrsc.org
Nickel-catalyzed cross-coupling reactions are effective for difluoromethylation. ccspublishing.org.cn A plausible catalytic cycle often involves Ni(I) and Ni(III) intermediates. ccspublishing.org.cnresearchgate.net Based on experimental results and prior mechanistic investigations, a proposed cycle for the nickel-catalyzed decarboxylative difluoromethylation of alkenes starts with a Ni(I) species. ccspublishing.org.cn This Ni(I) catalyst can be generated from the reduction of a Ni(II) precatalyst. The Ni(I) species then reduces a difluoroacetic acid anhydride/N-oxide adduct to generate a difluoromethyl radical (HCF2•) and a Ni(II) complex. The radical intermediate combines with the Ni(II) complex to form a Ni(III) intermediate. This intermediate can then undergo protonation to yield the hydrodifluoromethylated product and a Ni(III) complex. Finally, the Ni(III) species is reduced back to the active Ni(I) catalyst, completing the cycle. ccspublishing.org.cn
Radical difluoromethylation has become a versatile method for incorporating the difluoromethyl group into organic molecules under mild conditions. researchgate.net A variety of precursors have been developed to generate the difluoromethyl radical (•CF2H). rsc.orgresearchgate.net These reactions are often initiated through processes like single-electron oxidation or reduction. rsc.org For example, zinc difluoromethanesulfinate (Zn(SO2CF2H)2) can act as a •CF2H source. researchgate.net
In the context of heteroaromatics like pyridine (B92270), radical difluoromethylation can be achieved through a dearomatization-rearomatization sequence. nih.gov This strategy allows for site-selective C-H difluoromethylation without the need for transition metals. nih.gov The reaction of oxazino pyridine intermediates with a •CF2H radical source leads to the formation of a stabilized radical intermediate, which then rearomatizes to the meta-difluoromethylated pyridine. nih.gov DFT calculations have shown that the CF2H radical is nucleophilic in these reactions. researchgate.net
Table 2: Selected Methods for Radical Difluoromethylation
| Radical Source | Substrate Type | Initiation/Catalyst | Key Feature | Reference |
|---|---|---|---|---|
| TMSCF2H | (Hetero)aryl diazonium salts | CuSCN | Proceeds through a radical pathway involving an aryl radical. | rsc.org |
| DFAA/N-oxide adduct | Alkenes | Ni(I)/Ni(III) cycle | Decarboxylative difluoromethylation. | ccspublishing.org.cn |
| Sulfox-CF2SO2Ph | Alkenes | Photoredox catalysis | Acts as a (phenylsulfonyl)difluoromethyl radical source. | sioc.ac.cn |
| CF2H-radical sources | Oxazino pyridines | Redox-neutral | Site-selective meta-C-H difluoromethylation. | nih.gov |
Kinetic and Thermodynamic Considerations of Key Transformations
The synthesis of substituted pyrazoles can often lead to multiple products, and the reaction outcome can be governed by either kinetic or thermodynamic control. nih.govnih.gov Establishing conditions that favor one pathway over the other is crucial for achieving high yields of the desired isomer.
In the synthesis of 3,5-disubstituted pyrazoles from heteropropargyl precursors, the reaction can be directed towards the pyrazole (kinetic product) or a furan (B31954) derivative (thermodynamic product) by carefully controlling the reaction parameters. nih.govnih.gov Factors such as catalyst loading, solvent polarity, the amount of base, and reaction time can be varied to favor the kinetically controlled tandem Michael addition/cyclocondensation with hydrazine (B178648), leading to the pyrazole. nih.gov
Kinetic studies of pyrazoline synthesis have been conducted to determine the reaction order and activation parameters. researchgate.net For the reaction of chalcones with thiosemicarbazide, the reaction was found to follow pseudo-first-order kinetics. researchgate.net Thermodynamic parameters of activation, including activation energy (Ea), entropy of activation (ΔS#), and Gibbs free energy of activation (ΔG#), can be estimated from these kinetic studies, providing deeper insight into the reaction mechanism. researchgate.net Such studies, including the investigation of compensation effects, can confirm if a series of related reactions proceed through the same pathway. researchgate.net
Influence of Reaction Conditions (Solvents, Additives, Temperature) on Mechanism and Yield
Solvents: The solvent system is a crucial factor in pyrazole synthesis. For the cyclocondensation reactions often employed, aprotic dipolar solvents have been found to yield better results than the commonly used polar protic solvents like ethanol. nih.gov In some divergent synthesis pathways for pyrazoles, the use of ionic liquids (ILs) such as [HDBU][OAc] has demonstrated superior performance compared to ethanol, with yields being significantly higher in the ionic liquid. nih.gov A patent for a related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, specifies the use of solvents like dioxane, tetrahydrofuran, dichloromethane, or 1,2-dichloroethane. google.com In other optimized one-pot procedures for 3,5-disubstituted 1H-pyrazoles, toluene (B28343) was identified as the most effective solvent, providing the highest yields compared to other tested solvents. organic-chemistry.org
Additives: Additives, particularly bases and catalysts, play a pivotal role in facilitating the cyclization and subsequent steps in pyrazole formation. In the synthesis of 3,5-disubstituted 1H-pyrazoles, a study optimizing a three-component reaction found that sodium ethoxide (NaOEt) was the most effective base for promoting the reaction, leading to a high yield of the final product. organic-chemistry.org For the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, acid scavengers such as triethylamine (B128534) or N,N-diisopropylethylamine are employed to neutralize acid formed during the reaction, which is essential for driving the reaction to completion and preventing side reactions. google.com
Temperature: Temperature is a critical trigger that can control the reaction pathway, leading to different products. nih.gov In a temperature-controlled divergent synthesis of pyrazoles, it was observed that at room temperature, no reaction occurred. nih.gov As the temperature was increased to 40 °C, the formation of a specific pyrazole product began, and at 95 °C, this product was obtained in an 85% yield while another potential intermediate was not detected at all. nih.gov This demonstrates that temperature can be a key switch for triggering subsequent reactions in a synthetic sequence. nih.gov Optimization studies for other pyrazole syntheses have identified specific temperatures, such as 90 °C, as ideal for achieving the highest yields in the shortest time. organic-chemistry.org In large-scale syntheses, precise temperature control, for instance at 28°C using flow chemistry, is crucial for managing exothermic reactions and ensuring safety and purity. researchgate.net
Research Findings on Reaction Condition Optimization
The following table summarizes findings from various studies on pyrazole synthesis, illustrating the impact of different conditions on product yield.
| Reactants/Reaction Type | Solvent | Additive/Base | Temperature | Yield | Reference |
| Condensation of aromatic aldehyde, tosylhydrazine, and terminal alkyne | Toluene | Sodium Ethoxide | 90 °C | 85% | organic-chemistry.org |
| Cyclization of 1-(1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-4-yl)ethan-1-one derivative | [HDBU][OAc] | - | 95 °C | 85% | nih.gov |
| Cyclization of 1-(1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-4-yl)ethan-1-one derivative | Ethanol | DBU | 95 °C | 53% | nih.gov |
| Cyclization of N-allyl-N'-benzylideneacetohydrazide and ethyl 2-bromo-2,2-difluoroacetate | - | Palladium Catalyst | - | Good | researchgate.net |
Advanced Spectroscopic Characterization and Structural Analysis of 3 1,1 Difluoroethyl 1h Pyrazole Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy for Proton Connectivity and Environments
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In 3-(1,1-difluoroethyl)-1H-pyrazole, the ¹H NMR spectrum reveals distinct signals corresponding to the different proton environments.
The pyrazole (B372694) ring protons, H4 and H5, typically appear as distinct signals in the aromatic region of the spectrum. Due to the tautomerism in pyrazoles, the chemical shifts of H3 and H5 can be averaged if the proton exchange on the nitrogen atoms is rapid. researchgate.net The proton at position 4 (H4) of the pyrazole ring generally produces a signal that can be used to confirm the presence of the pyrazole ring structure. researchgate.net The methyl group of the difluoroethyl substituent gives rise to a signal in the aliphatic region, and its coupling to the adjacent fluorine atoms results in a characteristic multiplet. The N-H proton of the pyrazole ring often appears as a broad signal, and its chemical shift can be influenced by solvent and concentration. mdpi.com
Interactive Data Table: ¹H NMR Chemical Shifts for Pyrazole Derivatives
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| N-H | Variable, often broad | s (broad) | - |
| H4 (pyrazole) | ~6.3 | t | Small |
| H3/H5 (pyrazole) | ~7.6 | d | Small |
| -CH₃ (ethyl) | Varies | t | |
| -CH₂- (ethyl) | Varies | q |
Note: This table provides generalized data for pyrazole derivatives. Specific values for this compound may vary.
¹³C NMR Spectroscopy for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the pyrazole ring (C3, C4, and C5) resonate in the downfield region characteristic of aromatic and heteroaromatic carbons. researchgate.netgsu.edu The chemical shifts of these carbons are influenced by the substituents on the ring. The C3 carbon, being attached to the electron-withdrawing difluoroethyl group, is expected to be shifted downfield. The carbon of the methyl group and the quaternary carbon of the difluoroethyl group will appear in the aliphatic region of the spectrum. The coupling between the carbon atoms and the attached fluorine atoms (¹JCF, ²JCF) provides valuable structural information. gsu.edu
Interactive Data Table: ¹³C NMR Chemical Shifts for Pyrazole Derivatives
| Carbon | Typical Chemical Shift (δ, ppm) |
| C3/C5 (pyrazole) | ~135-145 |
| C4 (pyrazole) | ~105 |
| Quaternary C (ethyl) | Varies (split by F) |
| -CH₃ (ethyl) | ~15-25 |
Note: This table provides generalized data for pyrazole derivatives. Specific values for this compound may vary.
¹⁹F NMR Spectroscopy for Fluorine Atom Characterization
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used to characterize fluorine-containing compounds. wikipedia.org Given the presence of the difluoroethyl group, ¹⁹F NMR is essential for the structural analysis of this compound.
The two fluorine atoms of the difluoroethyl group are chemically equivalent and will give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the fluorine atoms. wikipedia.org Furthermore, the signal will be split into a quartet due to coupling with the three protons of the adjacent methyl group (³JHF). This coupling provides direct evidence for the connectivity between the difluoro and methyl groups. The chemical shifts in ¹⁹F NMR are typically referenced to an external standard like CFCl₃. nih.gov
Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Detailed Connectivity Elucidation
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For instance, it would confirm the coupling between the H4 and H5 protons of the pyrazole ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would be used to definitively assign the ¹H signals to their corresponding ¹³C signals in the pyrazole ring and the difluoroethyl substituent. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). columbia.edu An HMBC spectrum would show correlations between the methyl protons and the quaternary carbon of the difluoroethyl group, as well as with the C3 carbon of the pyrazole ring, thus confirming the attachment of the difluoroethyl group to the pyrazole ring at the 3-position. ipb.pt
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a crucial analytical technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides the exact mass of the molecular ion, which can be used to confirm its molecular formula (C₅H₆F₂N₂). mdpi.com This technique is highly accurate and can distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the compound's identity.
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification and Conformational Insights
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.
For this compound, the IR spectrum would exhibit characteristic absorption bands:
N-H stretch: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the N-H stretching vibration of the pyrazole ring. The broadness is due to hydrogen bonding. mdpi.com
C-H stretch: Bands in the 2800-3100 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the pyrazole ring and the methyl group.
C=N and C=C stretch: Absorptions in the 1400-1600 cm⁻¹ range are characteristic of the C=N and C=C stretching vibrations within the pyrazole ring. mdpi.com
C-F stretch: Strong absorption bands in the 1000-1200 cm⁻¹ region are indicative of the C-F stretching vibrations of the difluoroethyl group.
The precise positions and intensities of these bands can also provide insights into the conformational properties of the molecule.
Single Crystal X-ray Diffraction for Solid-State Structural Elucidation
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be indispensable for determining the exact molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.
A typical crystallographic study would involve growing a suitable single crystal of the compound, which can be a challenging step. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.
For pyrazole-containing compounds, single-crystal X-ray diffraction has been used to understand their solid-state intermolecular interactions, which can include hydrogen bonding networks. These interactions are crucial in determining the physical properties of the material. For instance, in related pyrazole derivatives, crystallographic analysis has provided insights into their stability. wikipedia.org The study of halogenated 1H-pyrazoles has revealed that the nature and position of the halogen substituent can influence the supramolecular motifs, such as the formation of trimers or catemers (chain-like structures). biosynth.commdpi.comnih.gov
Were the crystallographic data for this compound available, it would likely be presented in a table similar to the hypothetical one below, detailing the key parameters of the crystal lattice and refinement statistics.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₅H₆F₂N₂ |
| Formula Weight | 132.11 |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | 90 |
| β (°) | Data not available |
| γ (°) | 90 |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (g/cm³) | Data not available |
| R-factor (%) | Data not available |
The data in such a table would provide a definitive structural fingerprint of the molecule in the solid state.
Advanced Spectroscopic Techniques for Elucidating Molecular Dynamics and Interactions
Beyond a static solid-state structure, advanced spectroscopic techniques are employed to understand the dynamic behavior of molecules and their interactions in various states of matter. These methods can provide information on conformational changes, tautomerism, and the strength of intermolecular forces.
For pyrazole systems, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Raman spectroscopy are commonly used. For example, the ¹H and ¹³C NMR spectra of pyrazole derivatives provide detailed information about the electronic environment of the different atoms in the molecule. nih.gov
Molecular dynamics (MD) simulations, a computational method, are often used in conjunction with experimental spectroscopy to provide a deeper understanding of molecular motion and interactions at an atomic level. researchgate.netresearchgate.netnih.gov These simulations can model the behavior of the molecule over time, revealing conformational landscapes and the dynamics of intermolecular hydrogen bonding.
If such studies were conducted on this compound, the data could be summarized in a table detailing key spectroscopic features and their assignments, which would be crucial for understanding its behavior in different environments.
Hypothetical Spectroscopic Data for this compound
| Technique | Key Observations/Parameters | Interpretation |
|---|---|---|
| ¹H NMR (in CDCl₃) | Chemical shifts (δ) and coupling constants (J) for pyrazole and ethyl protons. | Provides information on the electronic structure and through-bond connectivity of the molecule. |
| ¹³C NMR (in CDCl₃) | Chemical shifts (δ) for each unique carbon atom. | Reveals the carbon skeleton and the electronic effects of the substituents. |
| ¹⁹F NMR (in CDCl₃) | Chemical shift (δ) and coupling constants for the difluoroethyl group. | Highly sensitive to the local electronic environment of the fluorine atoms. |
| IR Spectroscopy | Vibrational frequencies (cm⁻¹) for N-H, C-H, C=N, and C-F bonds. | Characterizes functional groups and provides insights into hydrogen bonding interactions. |
Theoretical and Computational Investigations of 3 1,1 Difluoroethyl 1h Pyrazole Systems
Density Functional Theory (DFT) Applications in Pyrazole (B372694) Chemistry
Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the electronic structure and properties of molecules like 3-(1,1-difluoroethyl)-1H-pyrazole. nih.govresearchgate.net This method is favored for its balance of accuracy and computational cost, making it suitable for studying complex organic molecules. nih.gov DFT calculations allow for the exploration of various molecular properties that are key to understanding the reactivity and behavior of pyrazole derivatives. nih.gov
The electronic structure of a molecule governs its chemical reactivity. researchgate.net DFT calculations provide detailed information about the distribution of electrons within the this compound molecule. Key aspects of this analysis include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. youtube.com The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most susceptible to accepting electrons (electrophilicity). youtube.com For pyrazole derivatives, the HOMO is often localized on the pyrazole ring, while the LUMO can be centered on substituents. nih.govresearchgate.net The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's electronic stability and reactivity. nih.gov A smaller gap suggests higher reactivity.
Charge Distribution and Molecular Electrostatic Potential (MEP): DFT can be used to calculate the distribution of partial charges on each atom in the molecule. researchgate.netresearchgate.net This information, often visualized through a Molecular Electrostatic Potential (MEP) map, highlights electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. nih.gov In pyrazoles, the nitrogen atoms are typically electron-rich sites, making them susceptible to protonation and coordination with metal ions. nih.govnih.gov The fluorine atoms of the difluoroethyl group create a region of high electron density, influencing the molecule's intermolecular interactions.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyrazole System
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -5.5971 | Indicates the molecule's capacity to donate electrons. |
| LUMO | -2.4598 | Represents the molecule's ability to accept electrons. |
| Energy Gap (ΔE) | 3.1373 | Reflects the molecule's electronic stability and reactivity. |
This table is based on representative data for a pyrazole derivative and illustrates the typical outputs of a DFT calculation. researchgate.net
Computational methods, particularly DFT, are increasingly used to predict spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. tandfonline.com By calculating parameters like Nuclear Magnetic Resonance (NMR) chemical shifts, chemists can compare theoretical spectra with experimental data to confirm the structure of molecules like this compound. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, has proven effective in predicting ¹H, ¹³C, and ¹⁵N chemical shifts for pyrazole and imidazole (B134444) systems. rsc.orgresearchgate.net The accuracy of these predictions is often high, with strong correlations between calculated and experimental values. tandfonline.com
Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation
Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. nih.goveuropa.eu This theory is applied to understand the mechanisms of organic reactions involving pyrazole derivatives. By analyzing the changes in electron density along a reaction pathway, MEDT can provide insights into bond formation and breaking processes, helping to elucidate whether a reaction is concerted or stepwise. europa.euluisrdomingo.com For instance, MEDT has been used to study cycloaddition reactions involving pyrazoles, providing a more detailed understanding of the reaction mechanism than traditional frontier molecular orbital theory. luisrdomingo.com
Quantitative Structure-Activity Relationship (QSAR) and Related Computational Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design and materials science. msjonline.org These computational models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. researchgate.net For pyrazole derivatives, QSAR models can predict their potential as therapeutic agents, such as anti-inflammatory or anticancer drugs. neuroquantology.comnih.gov
Topomer Comparative Molecular Field Analysis (Topomer CoMFA) is a 3D-QSAR technique that combines the strengths of both 2D and 3D modeling. It provides a powerful tool for predicting the biological activity of compounds and for designing new molecules with enhanced properties. researchgate.net In the context of pyrazole derivatives, Topomer CoMFA can be used to build predictive models based on a training set of compounds with known activities. These models generate contour maps that highlight the regions of the molecule where steric and electrostatic fields are favorable or unfavorable for activity. This information is invaluable for guiding the synthesis of new derivatives of this compound with potentially improved bioactivity profiles. nih.gov
Development and Validation of Computational Descriptors for Structure-Function Relationships
The development of robust Quantitative Structure-Activity Relationship (QSAR) models is a cornerstone of modern drug discovery, enabling the prediction of a compound's biological activity based on its physicochemical properties. For pyrazole derivatives, various 2D and 3D QSAR models have been successfully developed to elucidate the key molecular features governing their therapeutic potential. shd-pub.org.rsnih.govnih.gov
A critical step in QSAR modeling is the selection and validation of computational descriptors. These descriptors are numerical values that characterize the chemical structure of a molecule. For pyrazole systems, a range of descriptors have been employed, including:
Topological descriptors: These describe the atomic connectivity within the molecule, such as the number of multiple bonds and the presence of specific atom-centered fragments. shd-pub.org.rs
Quantum chemical descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Steric and electrostatic field descriptors: These are used in 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to map the spatial distribution of steric bulk and electrostatic potential around the molecule. rsc.org
The statistical robustness of these QSAR models is rigorously validated to ensure their predictive power. shd-pub.org.rsnih.gov This often involves internal validation techniques like leave-one-out cross-validation and external validation using a separate test set of compounds. For instance, a study on pyrazole derivatives as acetylcholinesterase inhibitors developed a statistically significant 2D QSAR model that highlighted the importance of molecular volume and the number of multiple bonds. shd-pub.org.rs Another study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors indicated that adjacency and distance matrix descriptors were highly influential in predicting their activity. nih.gov These validated models provide valuable guidance for the rational design of new, more potent pyrazole-based compounds.
Molecular Dynamics Simulations for Understanding Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations have become an indispensable tool for exploring the dynamic behavior of molecules over time, offering insights that are often inaccessible through static modeling approaches. eurasianjournals.comresearchgate.net For pyrazole systems, MD simulations are employed to understand their conformational flexibility, the influence of solvent molecules, and the stability of ligand-protein complexes. researchgate.net
These simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. This allows for the analysis of various dynamic properties, such as:
Conformational Changes: Pyrazole derivatives, like any flexible molecule, can adopt a multitude of conformations. MD simulations can explore this conformational landscape, identifying the most stable and biologically relevant shapes of the molecule.
Solvent Effects: The surrounding solvent, typically water in biological systems, can significantly impact the structure and function of a molecule. MD simulations explicitly model the interactions between the pyrazole derivative and solvent molecules, providing a detailed picture of solvation effects.
Stability of Interactions: When a pyrazole derivative binds to a biological target, such as a protein, MD simulations can assess the stability of this interaction over time. By analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms, researchers can gauge the durability of the binding mode predicted by molecular docking. researchgate.net
For example, MD simulations have been used to explore the binding mode of pyrazole-containing imide derivatives with Heat Shock Protein 90α (Hsp90α), a target in cancer therapy. researchgate.net These simulations can reveal the key interactions that stabilize the complex and provide a more realistic representation of the binding event than static docking alone.
In Silico Studies of Molecular Recognition and Ligand-Target Interactions
In silico methods, particularly molecular docking, are widely used to predict and analyze how a small molecule like a pyrazole derivative might bind to a specific biological target, typically a protein. mdpi.comresearchgate.netnih.gov These studies are fundamental to understanding the mechanism of action and for the rational design of new therapeutic agents.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For pyrazole derivatives, a significant body of research has focused on their potential as inhibitors of protein kinases, a class of enzymes that are crucial in cell signaling and are often dysregulated in diseases like cancer. mdpi.comresearchgate.netnih.govnih.gov
Docking studies have been performed on various pyrazole derivatives against a range of protein kinase targets, including:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) researchgate.netnih.gov
Aurora A Kinase researchgate.netnih.gov
Cyclin-Dependent Kinase 2 (CDK2) researchgate.netnih.gov
Epidermal Growth Factor Receptor (EGFR) mdpi.comnih.gov
The results of these docking studies help in identifying potential lead compounds and provide a structural basis for their observed biological activity. For instance, docking studies on a series of 1,3,4-triarylpyrazoles suggested a common mode of interaction at the ATP-binding sites of several kinases, which was consistent with their observed inhibitory activity. mdpi.com
Table 1: Examples of Molecular Docking Studies of Pyrazole Derivatives with Protein Kinase Targets
| Pyrazole Derivative | Protein Target | PDB ID | Docking Score (Binding Energy) | Reference |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 | 2QU5 | -10.09 kJ/mol | researchgate.netnih.gov |
| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A | 2W1G | -8.57 kJ/mol | researchgate.netnih.gov |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | CDK2 | 2VTO | -10.35 kJ/mol | researchgate.netnih.gov |
| 1,3,4-triarylpyrazole (Compound 6) | EGFR | 1M17 | Not specified | mdpi.com |
| 1,3,4-triarylpyrazole (Compound 6) | AKT1 | 4GV1 | Not specified | mdpi.com |
This table is illustrative and presents data for various pyrazole derivatives, not specifically for this compound.
A crucial aspect of molecular docking is the detailed analysis of the binding mode, which describes the specific interactions between the ligand and the amino acid residues of the protein's binding site. These interactions can include:
Hydrogen Bonds: These are critical for the specificity and affinity of binding.
Pi-Pi Stacking: This occurs between aromatic rings of the ligand and the protein. nih.gov
The analysis of these interactions provides a rationale for the observed binding affinity and can guide the chemical modification of the pyrazole scaffold to enhance its potency and selectivity. For example, in studies of pyrazole derivatives as kinase inhibitors, the pyrazole core often forms key hydrogen bonds with the hinge region of the kinase domain, a feature that is conserved across many kinase inhibitors. nih.gov
The binding energy, calculated by the docking software, provides a quantitative estimate of the binding affinity. Lower binding energies generally indicate a more stable complex. These energies, in conjunction with the analysis of specific interactions, are invaluable for prioritizing compounds for further experimental testing.
Table 2: Illustrative Binding Interactions of a Pyrazole Derivative with a Kinase Target
| Interacting Residue | Interaction Type | Distance (Å) |
| MET 318 | Hydrogen Bond | 2.9 |
| GLU 286 | Hydrogen Bond | 3.1 |
| ASP 381 | Hydrogen Bond | 3.0 |
| THR 315 | Pi-Pi Stacking | 4.5 |
This table is a hypothetical representation based on common interactions observed for pyrazole-based kinase inhibitors and does not represent data for this compound.
Based on a comprehensive review of available scientific literature, there is insufficient specific research data on the chemical compound This compound to generate a detailed article that adheres to the requested outline focusing on its distinct applications in agrochemical and medicinal chemistry.
The majority of published research in these fields centers on a closely related analogue, 3-(difluoromethyl)-1H-pyrazole . This scaffold is the core component of numerous commercially successful succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. Extensive studies detail the design, synthesis, and structure-activity relationships of these difluoromethyl pyrazole derivatives.
Conversely, literature specifically detailing the synthesis and application of the this compound variant is scarce. While some patents and chemical databases mention compounds with a difluoroethyl-pyrazole structure, they often refer to different isomers, such as N-1-(2,2-difluoroethyl) pyrazoles, which have different substitution patterns and properties.
Due to the lack of dedicated research on the precise biological activities and therapeutic applications of this compound, providing a thorough and scientifically accurate article that strictly follows the user's outline for agrochemical and medicinal roles is not possible at this time.
Applications and Research Perspectives of 3 1,1 Difluoroethyl 1h Pyrazole As a Functional Scaffold
Contributions to Medicinal Chemistry and Drug Discovery Research
Influence of Fluorine on Molecular Interactions Relevant to Pharmacodynamics
The introduction of a 1,1-difluoroethyl group onto the pyrazole (B372694) ring profoundly influences the molecule's physicochemical properties, which are critical for its interactions with biological targets. The high electronegativity of fluorine atoms creates a strong dipole at the C-F bond, altering the local electronic environment of the pyrazole core. This modulation of electron density and steric bulk can occur without significantly compromising metabolic stability smolecule.com.
One of the key effects of fluorination is the enhancement of lipophilicity, which can improve a molecule's ability to cross cell membranes and may lead to improved binding affinity with specific receptors or enzymes smolecule.compharmaexcipients.com. The difluoroethyl group can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in a protein's active site. These interactions can lead to a more stable drug-receptor complex and, consequently, enhanced biological activity.
Furthermore, the introduction of fluorine can block sites of metabolism. By replacing hydrogen atoms susceptible to oxidative metabolism with more stable fluorine atoms, the metabolic stability of the compound can be increased, leading to a longer duration of action in the body. For instance, fluorination of certain antipsychotic drug candidates has been shown to decrease the basicity of a nearby amine, which improved both bioavailability and affinity for the target serotonin (B10506) receptor pharmaexcipients.com.
Table 1: Influence of Fluorination on Physicochemical and Pharmacodynamic Properties
| Property | Influence of 1,1-Difluoroethyl Group | Pharmacodynamic Implication |
| Lipophilicity | Increases lipophilicity smolecule.com | Enhanced membrane permeability and potential for improved binding affinity smolecule.com |
| Electronic Profile | Modulates electron density of the pyrazole ring smolecule.com | Alters binding interactions with target proteins |
| Metabolic Stability | Can block sites of oxidative metabolism | Increased half-life and duration of action |
| Conformational Rigidity | The difluoroethyl group can influence the preferred conformation | May lock the molecule into a bioactive conformation |
| Binding Interactions | Can form hydrogen bonds and other non-covalent interactions | Potentially stronger and more specific binding to biological targets |
Potential Applications in Advanced Materials and Coordination Chemistry
The unique properties of the 3-(1,1-difluoroethyl)-1H-pyrazole scaffold extend beyond medicinal chemistry into the realms of advanced materials and coordination chemistry. Pyrazole derivatives are well-established as versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals researchgate.netresearchgate.net. The presence of the difluoroethyl group can be leveraged to fine-tune the electronic and steric properties of these complexes, opening up new possibilities for their application.
The design of ligands with specific stereochemical requirements is crucial for controlling the properties of metal complexes researchgate.net. The steric bulk of the 1,1-difluoroethyl group can be used to control the coordination environment around a metal center, influencing the geometry and reactivity of the complex. This control is essential for applications in catalysis, where the selectivity and activity of a catalyst are often dictated by the ligand sphere. Research has shown that pyrazole derivatives can form complexes with various transition metals, including zinc, iron, copper, nickel, and cobalt, resulting in a range of coordination geometries researchgate.netresearchgate.net.
The ability of pyrazole derivatives to participate in hydrogen bonding and other non-covalent interactions makes them attractive building blocks for supramolecular chemistry researchgate.net. The N-H proton of the pyrazole ring can act as a hydrogen bond donor, while the pyridine-type nitrogen atom can act as a hydrogen bond acceptor. These interactions can be used to direct the self-assembly of molecules into well-defined supramolecular architectures.
The difluoroethyl group can introduce additional, specific interactions, such as fluorine-hydrogen bonds, which can further guide the assembly process. This opens up the possibility of creating novel supramolecular polymers and materials with tailored properties. The application of pyrazole-based zinc(II) complexes in supramolecular crystal engineering highlights the potential of these systems, owing to the distinct bonding properties of the heteroatoms within the ligand structure researchgate.net.
Future Research Directions and Emerging Trends
The full potential of this compound as a functional scaffold is still being explored. Future research is likely to focus on developing more efficient synthetic methods and utilizing computational tools to design novel derivatives with enhanced properties.
Future research in this area could focus on adapting and optimizing such methodologies for the large-scale synthesis of this compound and its derivatives. The development of atom-economical methods, where the majority of the atoms from the starting materials are incorporated into the final product, will be a key trend. This includes exploring novel catalytic systems and reaction conditions to improve yields and regioselectivity in the synthesis of fluorinated pyrazoles nih.gov.
Computational chemistry and virtual screening are becoming indispensable tools in the design and discovery of new molecules with desired properties. These methods can be used to predict the biological activity, physicochemical properties, and potential toxicity of novel derivatives of this compound before they are synthesized in the laboratory.
For example, in silico screening has been successfully used to identify 1,3-diarylpyrazoles as antagonists for specific receptors nih.gov. A similar approach could be employed to screen virtual libraries of this compound derivatives for their potential as new therapeutic agents or functional materials. By combining computational design with experimental validation, the discovery and development process for new applications of this versatile scaffold can be significantly accelerated.
Interdisciplinary Research at the Chemistry-Biology Interface
The intersection of chemistry and biology is a fertile ground for innovation, particularly in the fields of drug discovery and chemical biology. This interdisciplinary space leverages the design and synthesis of novel chemical entities to probe, modulate, and understand complex biological systems. Functional scaffolds form the core of this research, providing a structural foundation upon which bioactive molecules can be built. The this compound moiety has emerged as a scaffold of significant interest due to the unique physicochemical properties conferred by the difluoroethyl group, which can profoundly influence a molecule's interaction with biological targets.
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The 1,1-difluoroethyl group, in particular, offers a unique combination of properties. It is a lipophilic hydrogen bond donor and can serve as a bioisosteric replacement for other functional groups, such as hydroxyl or amide groups, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. nih.govlookchem.comprinceton.educambridgemedchemconsulting.com
While detailed public-domain research focusing specifically on the this compound scaffold is emerging, the broader class of fluorinated pyrazoles has seen extensive investigation. acs.org For instance, a closely related isomer, 1-(difluoromethyl)-4-nitro-1H-pyrazole, is a key intermediate in the synthesis of Factor XIa (FXIa) inhibitors, such as Milvexian. exsyncorp.com FXIa is a crucial enzyme in the blood coagulation cascade, and its inhibition is a therapeutic strategy for preventing thromboembolic disorders. The development of Milvexian showcases a quintessential chemistry-biology interface, where a specific chemical scaffold—the difluoromethyl pyrazole core—is integral to achieving a desired biological effect. exsyncorp.com
The utility of the pyrazole core is further highlighted in its application as a non-classical bioisostere. Research has demonstrated that pyrazoles can effectively replace amide functional groups, leading to compounds with maintained or even improved biological activity and better pharmacokinetic properties. lookchem.com This strategy of bioisosteric replacement is a powerful tool in drug design, allowing for the fine-tuning of a molecule's properties to enhance its therapeutic potential.
To illustrate the type of detailed findings that arise from interdisciplinary research on pyrazole-based scaffolds, the following table summarizes the biological activities of several reported pyrazole derivatives. It is important to note that these data are for analogous compounds and not for this compound itself, for which specific public data is not widely available.
| Compound Class | Target/Assay | Key Findings |
| 1,3-Diarylpyrazole Derivatives | Anticancer Activity (A498 renal cancer cell line) | Compound 6a showed significant potency with a GI50 value of 0.17 µM. researchgate.net |
| Diphenyl Pyrazole-Chalcone Derivatives | Antimicrobial Activity (MRSA) | Several compounds exhibited significant activity against Methicillin-resistant Staphylococcus aureus. nih.gov |
| 3-Cyanopyridone/Pyrazoline Hybrids | Antiproliferative Activity (Cancer cell lines) | Compounds 28 and 30 demonstrated remarkable antiproliferative activity with GI50 values of 27 nM and 25 nM, respectively. mdpi.com |
| Thiazole/Thiazolidinone Hybrids | HIV-1 Reverse Transcriptase (RT) Inhibition | Compound 11 showed potent inhibitory activity with an IC50 value of 0.32 µM, comparable to the reference drug Nevirapine. mdpi.com |
This table is for illustrative purposes to show the nature of data from chemistry-biology interface studies on related pyrazole compounds.
Q & A
Q. What are the common synthetic strategies for introducing a 1,1-difluoroethyl group onto the pyrazole ring?
The 1,1-difluoroethyl group can be introduced via cross-coupling reactions or fluorination of pre-functionalized intermediates. For example, boronate esters (e.g., 1-(2,2-difluoroethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) enable Suzuki-Miyaura coupling with halogenated pyrazoles to achieve regioselective substitution . Fluorination reagents like 1-fluoro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole (Scheme 43, ) can also be adapted for fluorinated alkyl side chains. Palladium-catalyzed reactions (e.g., with iodinated pyrazoles) are effective for introducing bulky substituents .
Q. How can the structure of 3-(1,1-difluoroethyl)-1H-pyrazole be confirmed experimentally?
Structural confirmation requires a combination of techniques:
- NMR Spectroscopy : H and F NMR can identify substituent positions and fluorine coupling patterns. For example, F NMR distinguishes between geminal and vicinal fluorine atoms in the difluoroethyl group .
- X-ray Crystallography : Resolves tautomeric forms and spatial arrangements. demonstrates how crystallography distinguishes 3- and 5-fluorophenyl pyrazole tautomers, a method applicable to analyzing substituent effects in related compounds .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
Q. What are the key challenges in achieving regioselectivity during pyrazole functionalization with bulky groups like 1,1-difluoroethyl?
Regioselectivity is influenced by steric hindrance and electronic effects. Bulky groups like 1,1-difluoroethyl may direct substitution to less hindered positions (e.g., N1 or C4). highlights regioselective synthesis of 3-arylprop-2-en-1-ones using pre-functionalized pyrazole aldehydes, where steric control is critical . Microwave-assisted synthesis or directing groups (e.g., boronate esters) can enhance selectivity .
Advanced Questions
Q. How does the 1,1-difluoroethyl substituent influence the tautomeric equilibrium of 1H-pyrazole derivatives?
The electron-withdrawing nature of the difluoroethyl group stabilizes specific tautomers by altering ring electron density. shows that fluorine substituents on phenyl rings shift tautomer equilibrium; similar effects apply to alkyl-fluorine groups. Computational studies (e.g., DFT) can predict tautomer stability, while N NMR or X-ray crystallography experimentally validate these shifts .
Q. What methodologies enable functionalization of the pyrazole ring when a 1,1-difluoroethyl group is present?
Functionalization strategies include:
- Cross-Coupling : Suzuki-Miyaura reactions with boronate esters (e.g., ) allow C-H activation at specific positions without disrupting the difluoroethyl group .
- Electrophilic Substitution : The difluoroethyl group’s electron-withdrawing effect deactivates the ring, necessitating strong electrophiles or directing groups (e.g., uses iodine for halogenation) .
- Reductive Amination : For introducing amino groups, lithium aluminum hydride (LiAlH) or catalytic hydrogenation can reduce nitro or carbonyl intermediates .
Q. How can computational chemistry predict the reactivity and stability of this compound derivatives?
Density Functional Theory (DFT) calculations analyze electronic effects, such as Fukui indices for electrophilic/nucleophilic sites, and predict regioselectivity in reactions. Molecular docking studies (e.g., ) assess interactions with biological targets, while molecular dynamics simulations evaluate conformational stability in solvents . Spectroscopic data (e.g., NMR chemical shifts) can be validated against computed parameters .
Methodological Notes
- Synthesis : Prioritize palladium-catalyzed cross-coupling for regioselectivity .
- Characterization : Combine crystallography (for tautomerism ) and advanced NMR techniques (e.g., F-H HOESY for spatial proximity ).
- Functionalization : Use steric maps and computational modeling to guide reagent selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
